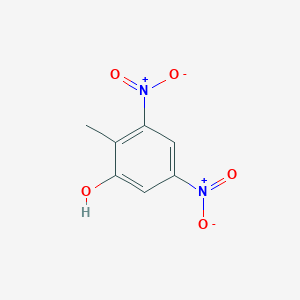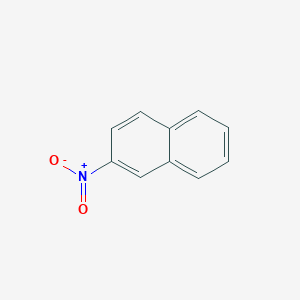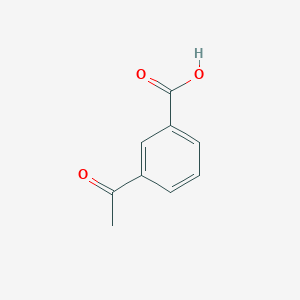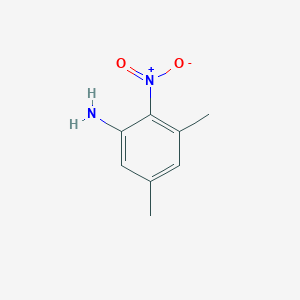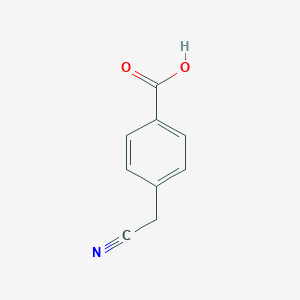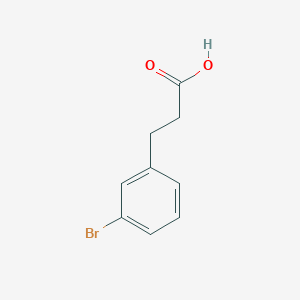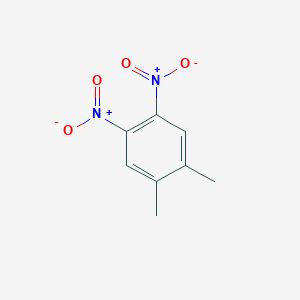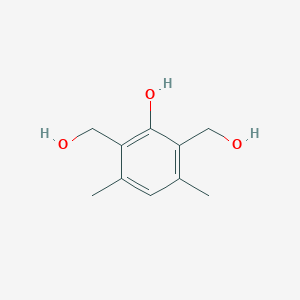
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol (BHMDP) is a phenolic compound that has gained significant attention in recent years due to its potential applications in various fields such as medicine, agriculture, and industry. BHMDP is a white crystalline powder that is soluble in water and has a molecular formula of C10H14O3.
Mechanism of Action
The mechanism of action of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol is not fully understood. However, it has been suggested that 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol exerts its biological effects through the modulation of various signaling pathways such as the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
In vivo studies have shown that 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has neuroprotective properties, which may be attributed to its ability to reduce oxidative stress and inflammation in the brain. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has several advantages for lab experiments. It is easy to synthesize, has high purity, and is relatively stable. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol is also soluble in water, making it easy to administer to cells or animals.
However, there are also some limitations to the use of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol in lab experiments. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has low bioavailability, which may limit its effectiveness in vivo. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol also has limited solubility in organic solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol. In medicine, further studies are needed to investigate the potential of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol as a treatment for various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, further studies are needed to investigate the potential of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol as a plant growth regulator and herbicide. In industry, further studies are needed to investigate the potential of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol as an adhesive and coating material.
Conclusion:
In conclusion, 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol is a phenolic compound that has potential applications in various fields such as medicine, agriculture, and industry. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol also has plant growth-promoting and herbicidal properties, making it a potential candidate for the development of new fertilizers and herbicides. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has adhesive properties, making it a potential candidate for the development of new adhesives and coatings. Further studies are needed to investigate the full potential of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol in these fields.
Synthesis Methods
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol can be synthesized through several methods such as the reaction of 2,6-dimethylphenol with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of 2,6-dimethylphenol with paraformaldehyde and hydrogen peroxide in the presence of a catalyst. Both methods yield 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol with high purity and yield.
Scientific Research Applications
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been extensively studied for its potential applications in various fields. In medicine, 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In agriculture, 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been shown to have plant growth-promoting properties, making it a potential candidate for the development of new fertilizers and plant growth regulators. 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has also been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides.
In industry, 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been shown to have adhesive properties, making it a potential candidate for the development of new adhesives and coatings.
properties
CAS RN |
22002-36-4 |
|---|---|
Product Name |
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol |
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,6-bis(hydroxymethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C10H14O3/c1-6-3-7(2)9(5-12)10(13)8(6)4-11/h3,11-13H,4-5H2,1-2H3 |
InChI Key |
DHQDXPIEOYLUBK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1CO)O)CO)C |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)
